molecular formula C24H18N4O6 B11184006 [5,7-dimethyl-2-(4-nitrophenyl)-4,6-dioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(17),3(8),9,11,13,15-hexaen-17-yl] acetate

[5,7-dimethyl-2-(4-nitrophenyl)-4,6-dioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(17),3(8),9,11,13,15-hexaen-17-yl] acetate

Cat. No.: B11184006
M. Wt: 458.4 g/mol
InChI Key: AWNHRTWLCXEGSN-UHFFFAOYSA-N
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Description

The compound [5,7-dimethyl-2-(4-nitrophenyl)-4,6-dioxo-5,7,9-triazatetracyclo[87003,8011,16]heptadeca-1(17),3(8),9,11,13,15-hexaen-17-yl] acetate is a complex organic molecule with a unique structure It is characterized by its multiple ring systems and the presence of nitro, methyl, and acetate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5,7-dimethyl-2-(4-nitrophenyl)-4,6-dioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(17),3(8),9,11,13,15-hexaen-17-yl] acetate typically involves multi-step reactions. These reactions often start with the preparation of intermediate compounds, which are then subjected to various chemical transformations to achieve the final product. Common synthetic routes include:

    Cyclization Reactions: Formation of the tetracyclic core structure through cyclization of precursor molecules.

    Functional Group Transformations: Introduction of nitro, methyl, and acetate groups through specific reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

The compound [5,7-dimethyl-2-(4-nitrophenyl)-4,6-dioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(17),3(8),9,11,13,15-hexaen-17-yl] acetate undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative, while oxidation may produce a carboxylic acid.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may be studied for its potential biological activity. Its interactions with biological molecules and systems can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, the compound may be investigated for its potential as a drug candidate. Its unique structure and functional groups may confer specific biological activities that are useful in treating various diseases.

Industry

In industry, the compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of [5,7-dimethyl-2-(4-nitrophenyl)-4,6-dioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(17),3(8),9,11,13,15-hexaen-17-yl] acetate involves its interaction with specific molecular targets. These interactions may include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [5,7-dimethyl-2-(4-nitrophenyl)-4,6-dioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(17),3(8),9,11,13,15-hexaen-17-yl] acetate lies in its specific combination of functional groups and ring systems. This unique structure confers distinct chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C24H18N4O6

Molecular Weight

458.4 g/mol

IUPAC Name

[5,7-dimethyl-2-(4-nitrophenyl)-4,6-dioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(17),3(8),9,11,13,15-hexaen-17-yl] acetate

InChI

InChI=1S/C24H18N4O6/c1-12(29)34-21-16-7-5-4-6-15(16)20-18(21)17(13-8-10-14(11-9-13)28(32)33)19-22(25-20)26(2)24(31)27(3)23(19)30/h4-11,17H,1-3H3

InChI Key

AWNHRTWLCXEGSN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C2C(C3=C(N=C2C4=CC=CC=C41)N(C(=O)N(C3=O)C)C)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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